2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1357740-70-5
Cat. No.: VC5965967
Molecular Formula: C23H22FN3O2
Molecular Weight: 391.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357740-70-5 |
|---|---|
| Molecular Formula | C23H22FN3O2 |
| Molecular Weight | 391.446 |
| IUPAC Name | 2-(2-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C23H22FN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
| Standard InChI Key | SNLRDRSLPRZTIZ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (CAS 1357740-70-5) features a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold substituted at the 2-position with a 2-butoxyphenyl group and at the 5-position with a 3-fluorobenzyl moiety. The butoxyphenyl group introduces lipophilicity, while the fluorobenzyl substituent enhances electronic interactions critical for receptor binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₂FN₃O₂ |
| Molecular Weight | 391.446 g/mol |
| IUPAC Name | 2-(2-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Topological Polar Surface Area | 63.3 Ų (calculated) |
The fluorine atom at the benzyl group’s meta position creates a dipole moment that may facilitate hydrogen bonding with biological targets.
Synthetic Methodologies
Multi-Step Synthesis Framework
Synthesis typically begins with the formation of the pyrazolo[1,5-a]pyrazinone core via cyclization reactions. Source outlines a protocol using phosphorus oxychloride (POCl₃) to activate carbonyl groups, followed by nucleophilic substitution with 2-butoxyphenol and 3-fluorobenzylamine.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
The compound’s pyrazinone core mimics ATP-binding motifs in kinase domains. In silico docking studies suggest strong affinity for:
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JAK3 Kinase (ΔG = -9.2 kcal/mol)
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PI3Kγ (ΔG = -8.7 kcal/mol)
These computational predictions align with experimental data showing 72% inhibition of JAK3 at 10 μM concentration in enzyme-linked immunosorbent assays (ELISA).
Anti-Inflammatory Effects
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Positioning
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Butoxy Group: 2-substitution on the phenyl ring enhances metabolic stability (t₁/₂ = 4.7 hrs in human liver microsomes vs. 1.2 hrs for 4-substituted analogs).
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Fluorine Placement: 3-Fluorobenzyl derivatives exhibit 3-fold greater JAK3 affinity than their 4-fluoro counterparts, likely due to optimized halogen bonding with Leu905 in the kinase’s hydrophobic pocket.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Caco-2 Permeability: Papp = 12.6 × 10⁻⁶ cm/s (high intestinal absorption predicted)
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CYP Inhibition: Moderate inhibitor of CYP2C9 (IC₅₀ = 4.3 μM)
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Plasma Protein Binding: 89.2% in human serum
Acute Toxicity
In rodent models (OECD 423):
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LD₅₀: >2000 mg/kg (oral)
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Notable hepatotoxicity observed at 500 mg/kg/day (14-day repeat dose)
Comparative Analysis with Structural Analogs
While the PubChem entries ( , ) describe related fluorinated heterocycles, key distinctions emerge:
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